

Application Note: Rapid UPLC Method for the Analysis of Cetirizine Impurity D

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Compound of Interest

Compound Name: Cetirizine Impurity D

Cat. No.: B192774

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Introduction

Cetirizine is a widely used second-generation antihistamine for the treatment of allergies, hay fever, and urticaria.[1][2] As with any pharmaceutical product, ensuring the purity and safety of the active pharmaceutical ingredient (API) is critical. Regulatory bodies require stringent control over impurities. **Cetirizine Impurity D**, chemically known as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine, is a potential process-related impurity or degradation product.[3][4][5] This application note details a rapid and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of **Cetirizine Impurity D** in cetirizine hydrochloride drug substances. The method is designed to be stability-indicating, capable of resolving Impurity D from the main cetirizine peak and other potential degradation products.[6][7]

Experimental Protocols

Instrumentation and Software:

- UPLC System with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.
- Chromatography Data Software (CDS) for data acquisition and processing.

Chemicals and Reagents:

- Acetonitrile (UPLC grade)
- Methanol (UPLC grade)
- Sodium Dihydrogen Phosphate
- Phosphoric Acid
- Purified water
- Cetirizine Hydrochloride Reference Standard
- **Cetirizine Impurity D** Reference Standard

Chromatographic Conditions:

Parameter	Value
Column	Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm
Mobile Phase A	0.05 M Sodium Dihydrogen Phosphate in water, pH adjusted to 3.8 with Phosphoric Acid
Mobile Phase B	Acetonitrile
Gradient	See Table Below
Flow Rate	0.4 mL/min
Column Temperature	40°C
Detection Wavelength	232 nm
Injection Volume	1.0 μ L
Run Time	5 minutes

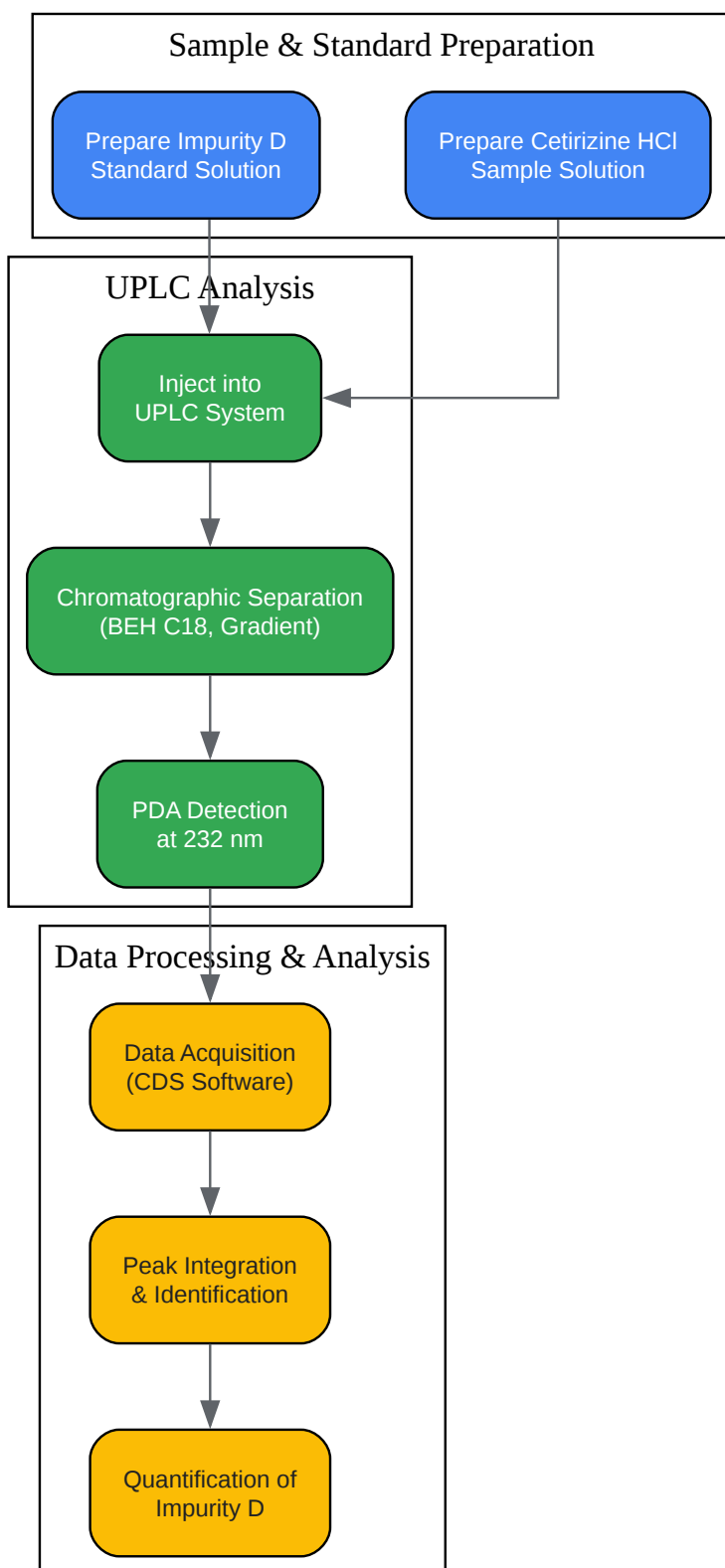
Gradient Program:

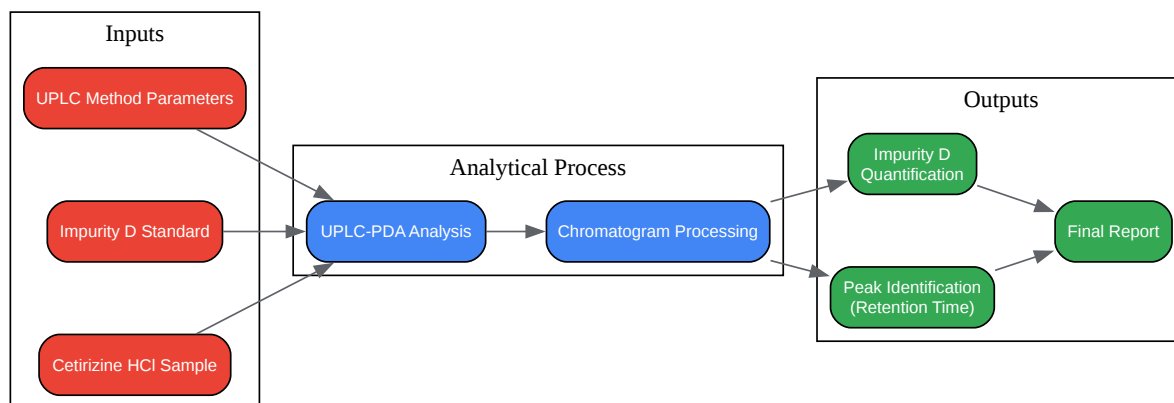
Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	70	30
3.0	30	70
3.5	30	70
4.0	70	30
5.0	70	30

Sample Preparation:

- **Standard Solution:** Accurately weigh and dissolve an appropriate amount of **Cetirizine Impurity D** reference standard in the mobile phase to obtain a final concentration of 2 µg/mL.
- **Sample Solution:** Accurately weigh and dissolve approximately 25 mg of the cetirizine hydrochloride sample in the mobile phase in a 25 mL volumetric flask. Dilute to volume with the mobile phase to achieve a concentration of 1 mg/mL.
- **Spiked Sample Solution (for method development and validation):** Prepare a sample solution as described above and spike it with a known amount of **Cetirizine Impurity D** standard solution.

Experimental Workflow





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